![molecular formula C19H18N2O3 B7647802 2-[(2-methoxy-2-phenylacetyl)amino]-N-prop-2-ynylbenzamide](/img/structure/B7647802.png)
2-[(2-methoxy-2-phenylacetyl)amino]-N-prop-2-ynylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-methoxy-2-phenylacetyl)amino]-N-prop-2-ynylbenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MPAA and is known for its unique chemical structure and properties.
Mécanisme D'action
The mechanism of action of MPAA involves its binding to the sigma-1 receptor, which leads to the modulation of various signaling pathways and cellular processes. MPAA has been shown to have neuroprotective effects by reducing oxidative stress and inflammation, promoting cell survival, and enhancing the function of mitochondria. It has also been shown to have anticancer properties by inducing apoptosis and inhibiting the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
MPAA has various biochemical and physiological effects that have been extensively studied. It has been shown to modulate the activity of various ion channels and neurotransmitter receptors, which can affect synaptic transmission and neuronal excitability. MPAA has also been shown to modulate the activity of various enzymes and proteins involved in cellular signaling and metabolism. In addition, MPAA has been shown to have anti-inflammatory, antioxidant, and anti-apoptotic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MPAA in lab experiments is its high affinity for the sigma-1 receptor, which allows for the selective modulation of this protein. MPAA is also relatively easy to synthesize and purify, which makes it a cost-effective option for research. However, one of the limitations of using MPAA is its potential toxicity and side effects, which need to be carefully evaluated and monitored in experimental settings.
Orientations Futures
There are several future directions for research involving MPAA. One area of interest is the investigation of its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. Another area of interest is the development of more selective and potent sigma-1 receptor ligands based on the structure of MPAA. Additionally, the role of sigma-1 receptors in various physiological processes such as pain perception and immune function needs to be further explored.
Méthodes De Synthèse
The synthesis of MPAA involves several steps, including the reaction of 2-methoxy-2-phenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with propargylamine to form the amide intermediate, which is then reacted with 4-aminobenzonitrile to form MPAA. The final product is obtained by purification and isolation using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
MPAA has been extensively studied for its potential applications in scientific research. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes such as cell survival, differentiation, and proliferation. MPAA has been used in various studies to investigate the role of sigma-1 receptors in different physiological and pathological conditions such as neurodegenerative diseases, cancer, and addiction.
Propriétés
IUPAC Name |
2-[(2-methoxy-2-phenylacetyl)amino]-N-prop-2-ynylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-3-13-20-18(22)15-11-7-8-12-16(15)21-19(23)17(24-2)14-9-5-4-6-10-14/h1,4-12,17H,13H2,2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCRSCUVFIFRCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2C(=O)NCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(dimethylamino)methyl]-N-(2-methylpropyl)pyridin-2-amine](/img/structure/B7647723.png)
![4-[2-(dimethylamino)-2-oxoethyl]-N-(1-thiophen-2-ylpropyl)piperidine-1-carboxamide](/img/structure/B7647734.png)
![4-[(3-Ethyl-1-methylpyrazol-4-yl)methyl]-2,3-dihydro-1,4-benzoxazine](/img/structure/B7647752.png)
![3-hydroxy-N-[2-(2-methoxyphenyl)propyl]benzamide](/img/structure/B7647764.png)
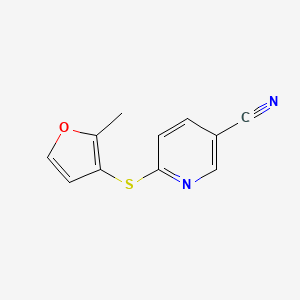
![N-[2-(diethylamino)-2-oxo-1-phenylethyl]-3-hydroxybenzamide](/img/structure/B7647776.png)
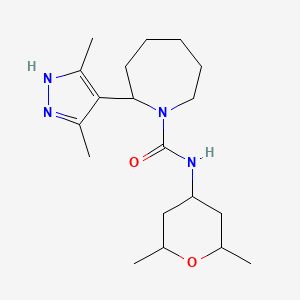
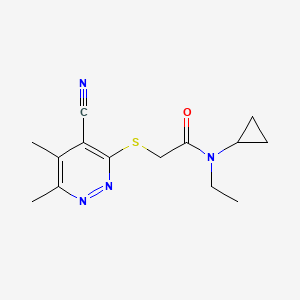
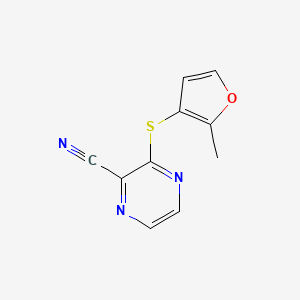
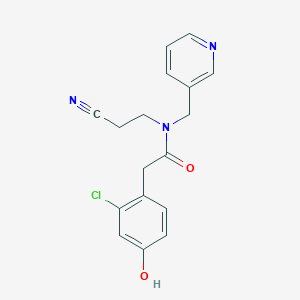
![1-[[4-Ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]piperidin-2-one](/img/structure/B7647801.png)
![3-[(2,3-Dimethylcyclohexyl)amino]cyclohexane-1-carboxamide](/img/structure/B7647819.png)

![3-(N-[2-(2-chloro-4-hydroxyphenyl)acetyl]-3-methylanilino)propanamide](/img/structure/B7647835.png)